molecular formula C18H19N7 B2395321 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380143-89-3

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2395321
CAS No.: 2380143-89-3
M. Wt: 333.399
InChI Key: KPDZLKCOPZVEFR-UHFFFAOYSA-N
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Description

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups

Preparation Methods

The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine-4-amine with piperazine, followed by coupling with 6-bromo-2-pyridylpyridazine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the coupling reaction .

Chemical Reactions Analysis

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response .

Comparison with Similar Compounds

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-12-18(21-13-20-14)25-10-8-24(9-11-25)17-6-5-16(22-23-17)15-4-2-3-7-19-15/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDZLKCOPZVEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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